molecular formula C18H12FNO2 B3105502 9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid CAS No. 1536-29-4

9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid

Cat. No.: B3105502
CAS No.: 1536-29-4
M. Wt: 293.3 g/mol
InChI Key: DHPOTFFYENMTRB-UHFFFAOYSA-N
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Description

9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid (CAS 1536-29-4) is a fluorinated derivative of the benzo[c]acridine class of compounds, which are extensively investigated for their potential as anti-cancer agents . The compound features a fused polycyclic aromatic system, a carboxylic acid group at position 7, and a fluorine substituent at position 9. The planar aromatic structure is characteristic of acridine derivatives and is key to its primary research application: interacting with DNA via intercalation . This intercalation can disrupt DNA replication and transcription, making it a valuable tool for studying mechanisms of cell death and anti-proliferative effects in various cancer cell lines. The fluorine atom at position 9 is a critical structural modification that enhances the molecule's electronic properties and may improve its binding affinity to biological targets compared to non-fluorinated analogs . Research into related acridine compounds has shown that such fluorinated derivatives can exhibit significant cytotoxic activity . Specifically, the sodium salt form of this compound has been noted for its antitumor activity in preclinical models, including against leukemia and melanoma . As such, this chemical serves as a versatile building block in medicinal chemistry for the synthesis and development of more complex therapeutic candidates. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

9-fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FNO2/c19-11-6-8-15-14(9-11)16(18(21)22)13-7-5-10-3-1-2-4-12(10)17(13)20-15/h1-4,6,8-9H,5,7H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPOTFFYENMTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=C(C=CC(=C3)F)N=C2C4=CC=CC=C41)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid typically involves multi-step organic reactions.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may intercalate into DNA, disrupting replication and transcription processes, or inhibit specific enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Table 1: Key Molecular and Physicochemical Data

Compound Name Molecular Formula Molecular Weight logP Key Substituents Reference
9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid C₁₇H₁₂FNO₂ 281.29 N/A F (C9), COOH (C7)
5,6-Dihydrobenzo[c]acridine-7-carboxylic acid (Tetrophine) C₁₆H₁₃NO₂ 275.32 N/A COOH (C7)
7-Fluoro-9-oxo-9,10-dihydro-2-acridinecarboxylic acid C₁₄H₈FNO₃ 257.22 N/A F (C7), COOH (C2), ketone (C9)
8,9-Dimethoxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid C₁₇H₁₆N₂O₅ 328.32 1.64 OCH₃ (C8, C9), CH₃ (C2, C4), COOH (C1)

Key Observations :

  • Methoxy and methyl substituents in the naphthyridine derivative (Table 1, row 4) increase molecular weight and lipophilicity (logP = 1.64), suggesting superior membrane permeability but reduced solubility compared to the fluorinated acridine .

Pharmacological and Toxicological Profiles

Key Observations :

  • Fluorination may mitigate the release of toxic fumes (e.g., NOx/SOx) observed in Tetrophine during decomposition .

Substituent Effects on Bioactivity

  • Fluorine vs. Hydrogen : Fluorine at C9 enhances DNA intercalation and topoisomerase inhibition in acridine derivatives, improving antitumor efficacy .
  • Carboxylic Acid Position : The C7-carboxylic acid group in the target compound is critical for salt formation (e.g., sodium salt), enhancing solubility and bioavailability compared to C2-substituted analogs .

Biological Activity

9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid is a compound belonging to the acridine family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and relevant research findings.

The chemical structure of this compound is characterized by a fluorine atom and a carboxylic acid group attached to a dihydrobenzo[c]acridine scaffold. Its molecular formula is C18H12FNO2C_{18}H_{12}FNO_2 with a molecular weight of approximately 293.292 g/mol .

PropertyValue
Molecular FormulaC18H12FNO2
Molecular Weight293.292 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point498.6 ± 45.0 °C
Flash Point255.3 ± 28.7 °C

Anti-Cancer Properties

Research indicates that compounds related to acridine structures exhibit significant anti-cancer activity. A critical review highlighted the effectiveness of acridine derivatives in targeting various cancer cell lines through multiple mechanisms, including:

  • Inhibition of Topoisomerase II : This enzyme plays a crucial role in DNA replication and repair. Compounds similar to this compound have shown potent inhibition of Topoisomerase II, leading to apoptosis in cancer cells .
  • Histone Deacetylase (HDAC) Inhibition : The compound has demonstrated HDAC inhibitory activity, which is essential for regulating gene expression and can lead to cancer cell death .
  • DNA Interaction : The ability to intercalate into DNA strands has been observed with several acridine derivatives, resulting in disruption of cellular processes and triggering apoptosis in tumor cells .

Case Studies and Research Findings

Several studies have focused on the biological activity of acridine derivatives, including those structurally similar to this compound:

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies assessed the cytotoxic effects of various acridine derivatives against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer). The IC50 values for these compounds ranged from low micromolar concentrations (around 0.90μM0.90\mu M for some derivatives), indicating strong anti-cancer potential .
  • Mechanism of Action Studies : Investigations into the mechanisms revealed that these compounds induce apoptosis through mitochondrial pathways and caspase activation, further supporting their role as potential chemotherapeutic agents .
  • In Vivo Efficacy : Animal model studies have shown that acridine derivatives can significantly reduce tumor growth and improve survival rates in treated subjects compared to controls .

Q & A

Q. What challenges arise when scaling up synthesis for preclinical studies?

  • Methodology : Transitioning from batch to flow chemistry reduces Pd/C catalyst fouling. Optimize solvent recovery (e.g., diphenyl ether recycling) and implement QbD principles to maintain purity (>95%) at multi-gram scales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
Reactant of Route 2
9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid

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